3-Ethenyl-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-Ethenyl-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that contains a benzotriazine ring with an ethenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and other advanced techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially leading to the formation of quinone-like structures.
Reduction: Reduction reactions might convert the triazine ring to a more reduced form, altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules, it can be used in the synthesis of novel materials and catalysts.
Biology: Its unique structure might allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: The compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 3-Ethenyl-1,2,3-benzotriazin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or other biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzotriazine derivatives, such as:
- 1,2,3-Benzotriazin-4(3H)-one
- 3-Methyl-1,2,3-benzotriazin-4(3H)-one
- 3-Phenyl-1,2,3-benzotriazin-4(3H)-one
Uniqueness
3-Ethenyl-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the ethenyl group, which can impart different electronic and steric properties compared to other benzotriazine derivatives
Properties
CAS No. |
55502-36-8 |
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Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-ethenyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C9H7N3O/c1-2-12-9(13)7-5-3-4-6-8(7)10-11-12/h2-6H,1H2 |
InChI Key |
KPRCSCCMPPWIAI-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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